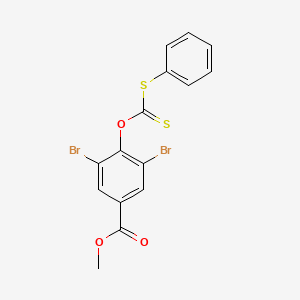
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is a complex organic compound with a unique structure that includes bromine, sulfur, and carbonothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its unique functional groups. The pathways involved may include oxidative stress or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated benzoates and phenylsulfanyl derivatives, such as:
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 4-{[(phenylsulfanyl)carbonothioyl]oxy}benzoate
Uniqueness
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is unique due to the combination of bromine, phenylsulfanyl, and carbonothioyl groups in its structure.
Propiedades
Fórmula molecular |
C15H10Br2O3S2 |
|---|---|
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate |
InChI |
InChI=1S/C15H10Br2O3S2/c1-19-14(18)9-7-11(16)13(12(17)8-9)20-15(21)22-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
POFKAVMVSKHPQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)Br)OC(=S)SC2=CC=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
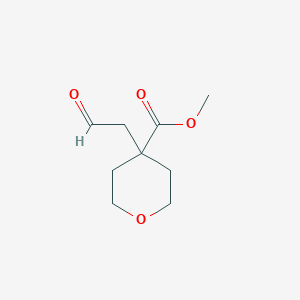
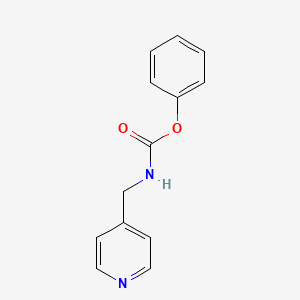
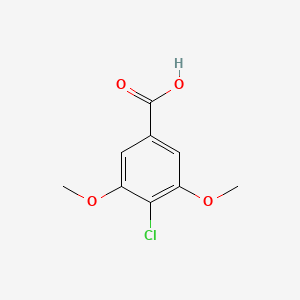
![tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
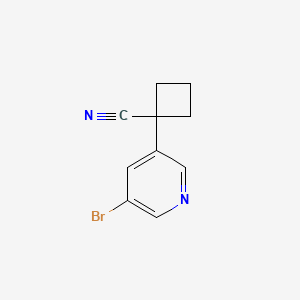
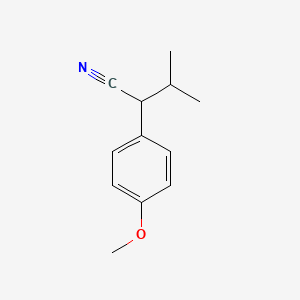
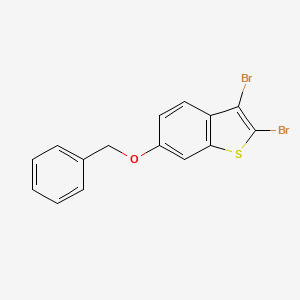
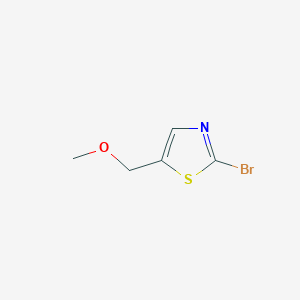
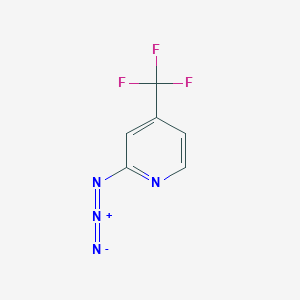
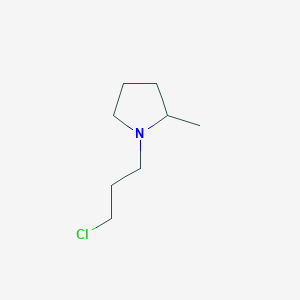
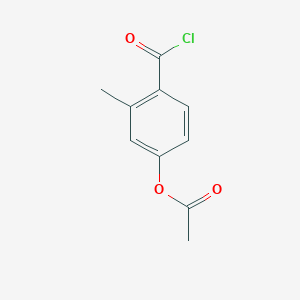
![1-(3-Chlorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8648507.png)
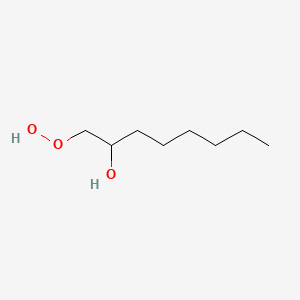
![Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphine](/img/structure/B8648538.png)
